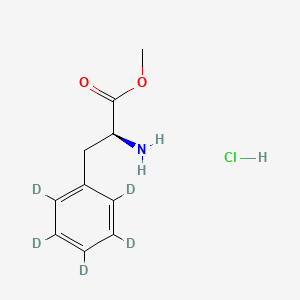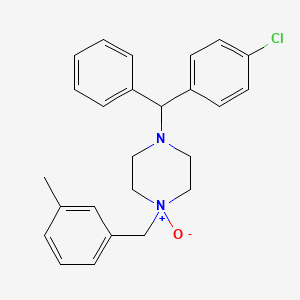![molecular formula C8H9NO2 B587519 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 144791-44-6](/img/structure/B587519.png)
2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrole derivatives, which includes 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid, can be achieved through various methods. One of the common methods is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization .Chemical Reactions Analysis
The chemical reactions involving pyrrole derivatives are diverse. For instance, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles . In ionic liquids, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride gives substituted pyrroles in excellent yields .Wissenschaftliche Forschungsanwendungen
Synthesis of Antiulcer Drugs
Research by Oesterlin et al. (1980) reported the synthesis of 1,3-disubstituted derivatives of 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid. These compounds demonstrated activity in inhibiting histamine-induced gastric acid secretion, making them potential candidates for antiulcer drugs (Oesterlin et al., 1980).
Advancement in Heterocyclic Chemistry
Winters et al. (2014) explored the synthesis of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles and 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles. This study contributes to advancements in heterocyclic chemistry, particularly in the synthesis of complex structures through intramolecular nitrilimine cycloaddition (Winters et al., 2014).
Development of Magnetic Nanocatalysts
A study by Poormirzaei (2020) on Pyrrole-2-carboxylic acid functionalized Fe3O4 nanoparticles showcases the development of novel organic-inorganic hybrid heterogeneous catalysts. These catalysts hold potential in green chemistry and pharmaceutical applications, particularly in the synthesis of isoxazolo[4,3-e]indazole with antibacterial activities (Poormirzaei, 2020).
Biomedical Applications of Functionalized Polypyrrole
Maeda et al. (1995) investigated 1-(2-Carboxyethyl)pyrrole copolymerized with pyrrole in the presence of silica particles. The study highlights the biomedical applications of these functionalized polypyrrole-silica microparticles, particularly as marker particles in immunodiagnostic assays (Maeda et al., 1995).
Electrochemical Biosensors
El Hassani et al. (2019) reported the development of an electrochemical immunosensor for tetracycline screening in honey. This sensor utilized poly(pyrrole-co-pyrrole-2-carboxylic acid) functionalized magnetic nanoparticles, demonstrating significant potential in food safety and pharmaceutical analysis (El Hassani et al., 2019).
Eigenschaften
IUPAC Name |
2,4,5,6-tetrahydrocyclopenta[c]pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)7-6-3-1-2-5(6)4-9-7/h4,9H,1-3H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZPSLMKWIIQSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CNC(=C2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665030 |
Source


|
| Record name | 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144791-44-6 |
Source


|
| Record name | 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)



![2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B587440.png)




![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil](/img/structure/B587459.png)